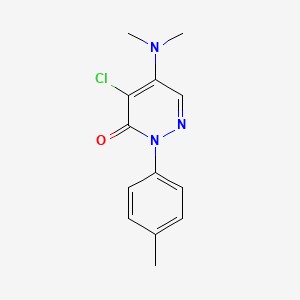
4-Chloro-5-(dimethylamino)-2-(4-methylphenyl)-3-pyridazinone
説明
4-Chloro-5-(dimethylamino)-2-(4-methylphenyl)-3-pyridazinone (CPD-1) is an organic compound that has been studied for its potential applications in scientific research. CPD-1 has been found to have a wide range of biochemical and physiological effects, and its applications in laboratory experiments have been explored.
科学的研究の応用
Herbicide Action and Plant Metabolism
4-Chloro-5-(dimethylamino)-2-(4-methylphenyl)-3-pyridazinone has been primarily researched for its herbicidal properties. For instance, Hilton et al. (1969) found that it inhibits the Hill reaction and photosynthesis in barley, which accounts for its phytotoxicity (Hilton et al., 1969). Similarly, Norman and John (1987) observed its effects on lipid composition in Arabidopsis thaliana, specifically affecting the desaturation of linoleic acid in certain lipid molecules (Norman & John, 1987).
Inhibition of Plant Enzymes
Rao et al. (1988) studied the compound's impact on the induction of nitrate and nitrite reductase in wheat. They found that both enzymes' induction was inhibited, suggesting a broader impact on plant metabolic processes (Rao et al., 1988).
Metabolism in Cranberry Plants
Yaklich et al. (1974) investigated the metabolism of this compound in cranberry plants, noting its translocation and conversion to other compounds within the plant (Yaklich et al., 1974).
Impact on Algae
The compound's impact extends to aquatic organisms as well. Henderson et al. (1990) reported its effects on lipid synthesis in marine microalgae, showing a reduction in growth rate and alterations in lipid metabolism (Henderson et al., 1990).
Soil Degradation
Rahn and Zimdahl (1973) explored the degradation of this compound in soil, revealing its conversion to other metabolites and providing insights into its environmental persistence (Rahn & Zimdahl, 1973).
特性
IUPAC Name |
4-chloro-5-(dimethylamino)-2-(4-methylphenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c1-9-4-6-10(7-5-9)17-13(18)12(14)11(8-15-17)16(2)3/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOQRBNSNIRQGRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N(C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-(dimethylamino)-2-(4-methylphenyl)-3-pyridazinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



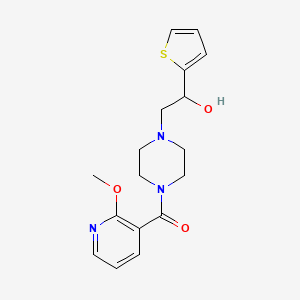
![N-[(3-chlorobenzyl)oxy]urea](/img/structure/B2874740.png)
![4-butoxy-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2874742.png)

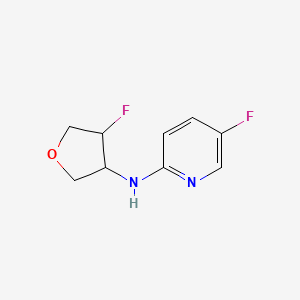
![Bicyclo[2.2.1]heptane-1-carbaldehyde](/img/structure/B2874746.png)

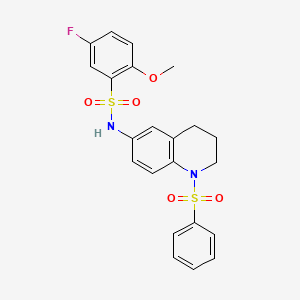
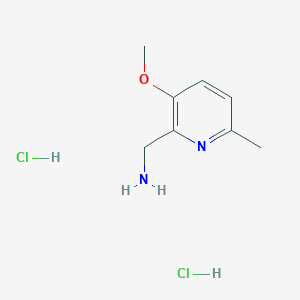
![1-[(2-Chloropyridin-3-yl)sulfonyl]acetone](/img/structure/B2874755.png)
![3-{[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]thio}-6-pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2874756.png)
![Methyl 3-nitro-4-{4-[2-(3-nitrophenyl)-2-oxoethyl]piperazino}benzenecarboxylate](/img/structure/B2874758.png)

![N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2874762.png)